molecular formula C12H13ClN2O2 B4740815 N-(4-chlorobenzyl)-N'-cyclopropylethanediamide

N-(4-chlorobenzyl)-N'-cyclopropylethanediamide

Cat. No. B4740815
M. Wt: 252.69 g/mol
InChI Key: OVEPQZUNIBPGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-cyclopropylethanediamide, also known as CPP 109, is a compound that has been extensively studied for its potential as a treatment for addiction and other neurological disorders. It is a small molecule that acts as an inhibitor of the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression. In

Mechanism of Action

N-(4-chlorobenzyl)-N'-cyclopropylethanediamide 109 acts as an inhibitor of HDAC, which plays a role in regulating gene expression by removing acetyl groups from histones. By inhibiting HDAC, this compound 109 increases the acetylation of histones, which leads to changes in gene expression. This can result in the upregulation of genes that are involved in neuroplasticity and the downregulation of genes that are involved in addiction and other neurological disorders.
Biochemical and Physiological Effects
This compound 109 has been shown to have a number of biochemical and physiological effects. In animal models, the compound has been shown to reduce drug-seeking behavior and increase cognitive function. It has also been shown to increase the expression of genes involved in neuroplasticity and reduce the expression of genes involved in addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorobenzyl)-N'-cyclopropylethanediamide 109 in lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier, allowing it to act directly on the brain. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-(4-chlorobenzyl)-N'-cyclopropylethanediamide 109. One area of interest is the potential use of the compound in combination with other drugs to enhance its efficacy. Another area of interest is the development of new analogs of this compound 109 that may have improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of this compound 109 and its potential role in the treatment of addiction and other neurological disorders.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-cyclopropylethanediamide 109 has been studied extensively for its potential as a treatment for addiction, particularly to cocaine and alcohol. It has also shown promise as a treatment for other neurological disorders, such as Huntington's disease, Alzheimer's disease, and depression. The compound has been tested in both in vitro and in vivo models, and has shown efficacy in reducing drug-seeking behavior and improving cognitive function.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-9-3-1-8(2-4-9)7-14-11(16)12(17)15-10-5-6-10/h1-4,10H,5-7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEPQZUNIBPGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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